4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-15-5-7-17(8-6-15)21(29)23-9-10-27-20-19(12-25-27)22(30)26(14-24-20)13-16-3-2-4-18(11-16)28(31)32/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBCPCMBWFYSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
Chemical Structure
The structure of the compound can be broken down as follows:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for various biological activities.
- 3-nitrobenzyl substituent : This moiety may enhance the lipophilicity and biological activity of the compound.
- Methyl and ethyl groups : These groups are likely to influence the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of this compound involves multiple steps that typically include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the 3-nitrobenzyl group.
- Final modification to obtain the desired amide structure.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically:
- Mechanism : These compounds often act by inhibiting key proteins involved in cancer cell proliferation and survival, such as kinases.
- Cell Lines Tested : In vitro studies have demonstrated antiproliferative effects on various cancer cell lines including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers .
Antimicrobial and Anti-inflammatory Effects
The compound has also shown promise in antimicrobial activity:
- Antibacterial and Antifungal Activity : Preliminary tests indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : The compound may inhibit COX enzymes, which are crucial in the inflammatory response, thus presenting a dual action against inflammation and cancer .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By targeting specific kinases involved in cell signaling pathways, it disrupts cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through mitochondrial pathways.
- Anti-inflammatory Pathways : Inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs and their biological or physicochemical distinctions:
Key Observations:
Core Modifications :
- Replacement of the pyrazolo[3,4-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine (LY231514) or dipyrimido systems (Compound 3b) alters target selectivity. For instance, LY231514 targets thymidylate synthase (TS), while the target compound is hypothesized to inhibit kinases like EGFR or VEGFR .
- The nitrobenzyl group in the target compound distinguishes it from fluorine- or methoxy-substituted analogs (e.g., Example 53), which show enhanced kinase affinity due to halogen interactions .
Substituent Effects :
- Nitro vs. Fluorine : The 3-nitrobenzyl group in the target compound may increase electrophilicity but reduce metabolic stability compared to fluorinated analogs. Example 53’s dual fluorine substituents improve both potency and bioavailability .
- Benzamide vs. Acrylamide : The acrylamide linker in Compound 3b enables covalent binding to kinases, a feature absent in the target compound’s benzamide group .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki coupling (for the nitrobenzyl group) and amide bond formation, similar to methods described in and . In contrast, LY231514 requires complex folate synthesis pathways, limiting scalability .
Research Findings and Implications
- Kinase Inhibition : While the target compound’s exact targets remain under study, analogs like Example 53 and Compound 3b demonstrate that pyrazolo[3,4-d]pyrimidine derivatives are potent kinase inhibitors. Structural data from SHELX-refined crystallography supports optimized binding conformations .
- Antibacterial Activity : Compound 8’s oxadiazole-thione moiety highlights divergent applications; the target compound’s nitro group may similarly be leveraged for antibacterial or antiparasitic studies .
Q & A
Q. What are the key synthetic routes for synthesizing 4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of aminopyrazoles with carbonyl derivatives (e.g., urea or thiourea) under reflux in polar solvents like ethanol or DMF .
Substituent Introduction : Introduce the 3-nitrobenzyl group at the C5 position via alkylation using 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) .
Benzamide Coupling : Attach the 4-methylbenzamide moiety via nucleophilic substitution or amide coupling reagents (e.g., EDC/HOBt) in anhydrous DCM or DMF .
Optimization Tips :
- Use high-purity intermediates to minimize side reactions.
- Control reaction temperature (60–80°C for alkylation; room temperature for amide coupling) to prevent decomposition .
- Employ column chromatography or recrystallization (e.g., ethanol/water) for purification .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how can researchers resolve ambiguities in structural data?
Methodological Answer:
- 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks, particularly in the aromatic and pyrazolo-pyrimidine regions .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <1 ppm error; use ESI+ mode for ionization .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups to validate functionalization .
Ambiguity Resolution : - Compare experimental data with computed spectra (DFT calculations) .
- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies involving this compound?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and incubation times .
- Validate Target Engagement : Use competitive binding assays (e.g., SPR, ITC) to confirm direct interaction with purported targets like protein kinases .
- Control Batch Variability : Characterize compound purity (HPLC ≥95%) and confirm stereochemical stability (e.g., chiral HPLC) .
- Meta-Analysis : Cross-reference data with structurally analogous pyrazolo[3,4-d]pyrimidines to identify substituent-dependent trends .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound, particularly for optimizing kinase inhibition?
Methodological Answer:
- Systematic Substituent Variation : Modify the 3-nitrobenzyl group (e.g., replace nitro with methoxy or halogens) and the 4-methylbenzamide moiety to assess steric/electronic effects .
- Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR, CDK2) to identify binding interactions (e.g., hydrogen bonds with hinge regions) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and guide synthetic prioritization .
- Pharmacophore Mapping : Highlight critical features (e.g., nitro group for π-π stacking, benzamide for hydrophobic interactions) using tools like Schrödinger’s Phase .
Q. How can researchers mitigate challenges in achieving selective inhibition of closely related kinase isoforms (e.g., CDK4 vs. CDK6)?
Methodological Answer:
- Allele-Specific Profiling : Test the compound against mutant kinase isoforms (e.g., T334A in CDK4) to identify selectivity determinants .
- Kinome-Wide Screening : Use panels like KinomeScan to evaluate off-target effects and refine SAR .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade specific isoforms selectively .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed during preclinical development?
Methodological Answer:
- Improve Solubility : Formulate with cyclodextrins or PEGylated nanoparticles to enhance aqueous solubility .
- Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to reduce CYP450-mediated clearance .
- Tissue Penetration : Assess blood-brain barrier permeability using in vitro models (MDCK-MDR1) and modify logP via substituent tuning (target logP 2–3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
